molecular formula C16H13ClO2S B5807529 S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate

S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate

Cat. No. B5807529
M. Wt: 304.8 g/mol
InChI Key: BTYZNFWTMNUOFC-NYYWCZLTSA-N
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Description

S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of synthetic compounds known as chloroacetanilides, which inhibit the biosynthesis of carotenoids in plants. In

Mechanism of Action

S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to ζ-carotene. This leads to the accumulation of phytoene, which is toxic to the plant. The inhibition of carotenoid biosynthesis also leads to the accumulation of reactive oxygen species, which further damage the plant cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection. It also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant cells. Additionally, this compound has been shown to affect the activity of enzymes involved in the biosynthesis of other plant metabolites, such as chlorophyll and flavonoids.

Advantages and Limitations for Lab Experiments

S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate is a widely used herbicide in agriculture, and its effects on plant metabolism have been extensively studied. However, there are some limitations to its use in lab experiments. This compound is highly toxic, and care must be taken when handling it. Additionally, its effects on plant metabolism can be complex and may vary depending on the species and developmental stage of the plant.

Future Directions

There are several future directions for research on S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of this compound as a tool to study the role of carotenoids in plant metabolism and physiology. Finally, there is a need for more research on the environmental impact of this compound and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, this compound is a widely used herbicide that inhibits the biosynthesis of carotenoids in plants. Its mechanism of action involves the inhibition of phytoene desaturase, leading to the accumulation of phytoene and the production of reactive oxygen species. This compound has a range of biochemical and physiological effects on plants, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of new herbicides and the study of its environmental impact.

Synthesis Methods

The synthesis of S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of sodium hydroxide to yield 4-chloro-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with thioacetic acid in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

S-(4-chlorophenyl) 3-(4-methoxyphenyl)-2-propenethioate has been extensively studied for its herbicidal activity and its effects on plant metabolism. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection in plants. As a result, this compound causes bleaching and necrosis of the leaves, leading to the death of the plant.

properties

IUPAC Name

S-(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2S/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYZNFWTMNUOFC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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